(R)-2-(4-Butylphenyl)-propionic acid

Catalog No.
S987494
CAS No.
1263078-21-2
M.F
C13H18O2
M. Wt
206.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-(4-Butylphenyl)-propionic acid

CAS Number

1263078-21-2

Product Name

(R)-2-(4-Butylphenyl)-propionic acid

IUPAC Name

(2R)-2-(4-butylphenyl)propanoic acid

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

InChI

InChI=1S/C13H18O2/c1-3-4-5-11-6-8-12(9-7-11)10(2)13(14)15/h6-10H,3-5H2,1-2H3,(H,14,15)/t10-/m1/s1

InChI Key

FEFPDZIYEWFQFK-SNVBAGLBSA-N

SMILES

CCCCC1=CC=C(C=C1)C(C)C(=O)O

Canonical SMILES

CCCCC1=CC=C(C=C1)C(C)C(=O)O

Isomeric SMILES

CCCCC1=CC=C(C=C1)[C@@H](C)C(=O)O

(R)-2-(4-Butylphenyl)-propionic acid, commonly referred to as a derivative of ibuprofen, is a non-steroidal anti-inflammatory drug (NSAID) that exhibits analgesic and anti-inflammatory properties. Its molecular formula is C13H18O2C_{13}H_{18}O_{2}, with a molecular weight of 206.28 g/mol. The compound features a propionic acid structure with a butyl group attached to the para position of a phenyl ring, which contributes to its biological activity and pharmacological efficacy.

  • Chirality and Potential Biological Activity: The presence of the stereocenter (marked by the (R) designation) suggests potential for biological activity. Many drugs and other biologically active molecules are chiral, meaning they exist in mirror-image forms that can interact differently with biological systems .
  • Structural Similarities to Known Drugs: (R)-2-(4-Butylphenyl)-propionic acid bears some structural resemblance to certain non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, particularly in the presence of the phenyl and propionic acid moieties. This could be a starting point for further research into potential anti-inflammatory or other pharmacological properties .

  • Alkylation: The initial step often includes the alkylation of phenol derivatives to form the butyl-substituted phenyl compound.
  • Oxidation: The intermediate compounds can undergo oxidation reactions to yield the desired propionic acid structure.
  • Hydrolysis: Hydrolysis may be employed to convert esters or other derivatives into the free acid form.

These reactions can be optimized for yield and purity through various methods, including the use of specific catalysts or solvents .

(R)-2-(4-Butylphenyl)-propionic acid exhibits significant biological activity, primarily as an anti-inflammatory and analgesic agent. Its mechanism of action involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the biosynthesis of prostaglandins—compounds that mediate inflammation and pain. This makes it effective in treating conditions such as arthritis, dysmenorrhea, and other inflammatory disorders .

Several synthesis methods have been developed for (R)-2-(4-Butylphenyl)-propionic acid:

  • Chloromethylation: This method involves chloromethylation of benzene derivatives followed by further reactions to introduce the butyl group .
  • Oxidative Processes: Utilizing hydrogen peroxide under alkaline conditions can yield high-purity products from pyruvic acid derivatives .
  • Recrystallization Techniques: After synthesis, recrystallization from solvents like ethanol can purify the final product .

These methods highlight the versatility in synthesizing this compound while ensuring high yields and purity.

(R)-2-(4-Butylphenyl)-propionic acid is widely used in pharmaceutical formulations due to its effectiveness as an anti-inflammatory agent. Its applications include:

  • Treatment of pain and inflammation in conditions like arthritis.
  • Use as an analgesic for postoperative pain relief.
  • Potential inclusion in formulations for treating fever .

Additionally, it serves as an important reference standard in pharmaceutical testing and quality control.

Studies have shown that (R)-2-(4-Butylphenyl)-propionic acid can interact with various biological systems:

  • Drug Interactions: It may enhance or inhibit the effects of other medications, particularly those metabolized by cytochrome P450 enzymes.
  • Pharmacokinetics: Understanding its absorption, distribution, metabolism, and excretion is crucial for optimizing therapeutic efficacy and minimizing side effects .

Research continues to explore its interactions with other compounds to better understand its pharmacological profile.

Several compounds share structural similarities with (R)-2-(4-Butylphenyl)-propionic acid, including:

Compound NameStructure TypeUnique Features
IbuprofenPropionic Acid DerivativeWidely used NSAID with extensive clinical data
KetoprofenPropionic Acid DerivativeStronger anti-inflammatory effects
NaproxenPropionic Acid DerivativeLonger half-life; used for chronic pain management
FlurbiprofenPropionic Acid DerivativePotent anti-inflammatory; less frequently prescribed

While these compounds share similar mechanisms of action as NSAIDs, (R)-2-(4-Butylphenyl)-propionic acid is distinguished by its specific structural modifications that influence its pharmacokinetics and therapeutic applications.

XLogP3

3.8

UNII

T3N3G493N5

Wikipedia

(R)-p-butylhydratropic acid

Dates

Modify: 2023-08-16

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